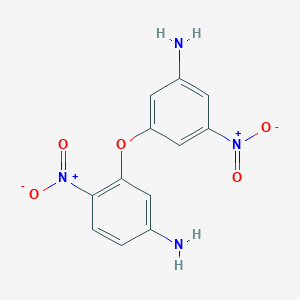
(4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone typically involves multiple steps, starting from the preparation of the core pyrazole structure. One common method involves the reaction of 1H-pyrazole-3-carboxylic acid chloride with various hydrazine derivatives to form N,N-disubstituted pyrazole derivatives . These intermediates can then undergo Friedel-Crafts acylation with arenes in the presence of anhydrous aluminum chloride to introduce the benzoyl and naphthalenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: Known for its antimicrobial activities.
(4-Benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: Another pyrazole derivative with potential therapeutic applications.
Uniqueness
(4-Benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)(naphthalen-2-yl)methanone is unique due to its specific structural features, which confer distinct biological activities and potential applications in various fields. Its combination of benzoyl, diphenyl, and naphthalenyl groups makes it a versatile compound for further chemical modifications and studies.
Propiedades
Número CAS |
142095-28-1 |
|---|---|
Fórmula molecular |
C33H22N2O2 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
[3-(naphthalene-2-carbonyl)-1,5-diphenylpyrazol-4-yl]-phenylmethanone |
InChI |
InChI=1S/C33H22N2O2/c36-32(25-15-6-2-7-16-25)29-30(33(37)27-21-20-23-12-10-11-17-26(23)22-27)34-35(28-18-8-3-9-19-28)31(29)24-13-4-1-5-14-24/h1-22H |
Clave InChI |
SUKLVJIEERPKCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


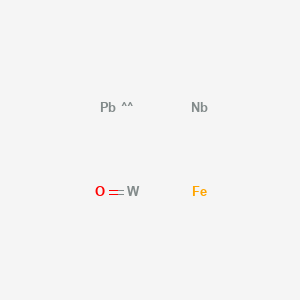
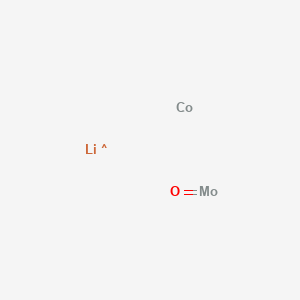
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
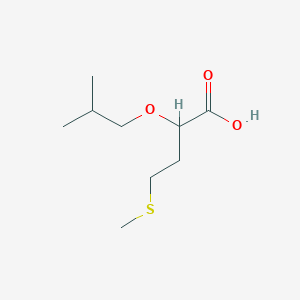
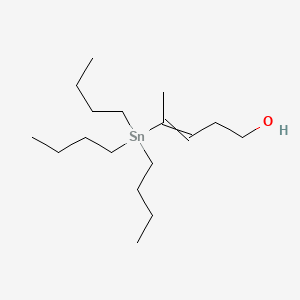
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
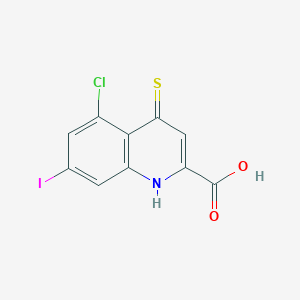
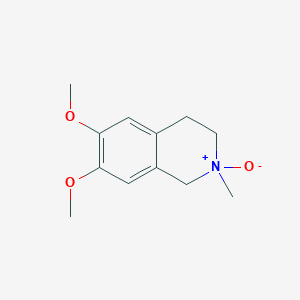
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide](/img/structure/B12542845.png)

![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)
